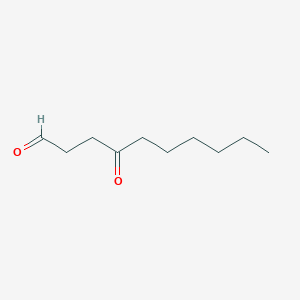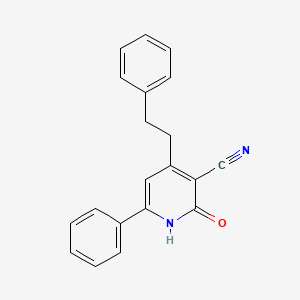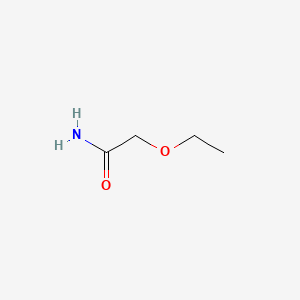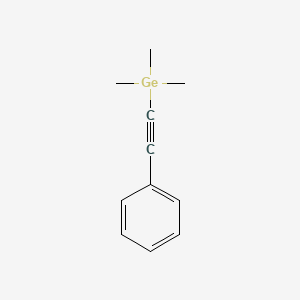![molecular formula C15H15N3S B14158086 7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850243-54-8](/img/structure/B14158086.png)
7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Techniques such as microwave irradiation and conventional heating are employed to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Wissenschaftliche Forschungsanwendungen
7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Explored for its use in material science due to its photophysical properties.
Wirkmechanismus
The mechanism of action of 7-ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied as a CDK2 inhibitor.
5,6-Diarylpyrazolo[1,5-a]pyrimidines: Evaluated for their antifungal properties.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in structural modifications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
850243-54-8 |
|---|---|
Molekularformel |
C15H15N3S |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
7-ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H15N3S/c1-3-19-14-9-11(2)17-15-13(10-16-18(14)15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
RMMJCWITMHFZNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C |
Löslichkeit |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)


![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)

![4-amino-12,12-dimethyl-5-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14158056.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)

